molecular formula C7H11ClN4 B2404082 (7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride CAS No. 2470279-76-4

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride

Cat. No.: B2404082
CAS No.: 2470279-76-4
M. Wt: 186.64
InChI Key: LSTFYQWNROYGCA-JEDNCBNOSA-N
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Description

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride is a chemical compound that belongs to the class of tetrahydropteridines. These compounds are known for their role in various biological processes, including the synthesis of neurotransmitters and the metabolism of amino acids. The hydrochloride form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 7-methylpteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves continuous flow reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are precisely controlled. The final product is then purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pteridine derivatives.

    Reduction: It can be reduced further to form dihydropteridine derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pteridine derivatives.

    Reduction: Dihydropteridine derivatives.

    Substitution: Various substituted tetrahydropteridines depending on the reagents used.

Scientific Research Applications

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.

    Biology: Studied for its role in the metabolism of amino acids and neurotransmitter synthesis.

    Medicine: Investigated for potential therapeutic applications in neurological disorders.

    Industry: Used in the production of dyes and pigments due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride involves its interaction with various enzymes and receptors in biological systems. It acts as a cofactor for enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin. The compound binds to the active site of these enzymes, facilitating the conversion of precursor molecules into active neurotransmitters. This interaction is crucial for maintaining proper neurological function and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrobiopterin: Another tetrahydropteridine compound with similar biological functions.

    Dihydropteridine: A reduced form of pteridine with similar chemical properties.

    Pteridine: The parent compound from which tetrahydropteridines are derived.

Uniqueness

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride is unique due to its specific stereochemistry and the presence of a methyl group at the 7th position. This structural feature enhances its binding affinity to certain enzymes and receptors, making it more effective in its biological roles compared to other similar compounds.

Properties

IUPAC Name

(7S)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTFYQWNROYGCA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CN=CN=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC2=CN=CN=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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